Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]-

Enzymology Inflammation Drug Discovery

Researchers requiring a selective chemical probe for protease profiling often face off-target effects from pan-active inhibitors. 2-(3,4-Dimethoxyanilino)acetonitrile (CAS 199277-88-8) solves this as a selective, albeit weak, LTA4H aminopeptidase inhibitor (IC50 = 5,200 nM) with demonstrated inactivity against DPP2 and PREP (IC50 > 100,000 nM). - Ideal negative control for DPP2/PREP-mediated assays, eliminating confounding off-target inhibition. - Crystalline solid (mp 45-48°C) simplifies purification and precise formulation as a synthetic intermediate. - Structurally distinct secondary amine enables hydrogen bonding critical for target engagement, unlike inactive tertiary amine analogs.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 199277-88-8
Cat. No. B15096766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetonitrile, 2-[(3,4-dimethoxyphenyl)amino]-
CAS199277-88-8
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NCC#N)OC
InChIInChI=1S/C10H12N2O2/c1-13-9-4-3-8(12-6-5-11)7-10(9)14-2/h3-4,7,12H,6H2,1-2H3
InChIKeyQCPRQRBMFRJLHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxyanilino)acetonitrile – Overview


Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]-, also known as 2-(3,4-dimethoxyanilino)acetonitrile, is an organic compound classified as an aromatic amine and nitrile. Its molecular formula is C10H12N2O2, and its molecular weight is 192.21 g/mol. It features a secondary amino group directly attached to an acetonitrile moiety, a structural feature that distinguishes it from related tertiary amine and non-amine analogs [1]. This compound serves as a versatile building block and intermediate in medicinal and synthetic chemistry, particularly for the preparation of more complex molecules with potential biological activity .

Aromatic amine & nitrile building block
Secondary amine handle for derivatization
Crystalline solid for reproducible handling

2-(3,4-Dimethoxyanilino)acetonitrile – Generic Substitution Risks


In-class substitution of Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- with structurally similar analogs, such as (3,4-dimethoxyphenyl)acetonitrile or 2-(3,4-dimethoxyphenyl)-2-(dimethylamino)acetonitrile, is not scientifically sound due to fundamental differences in their molecular structure and resultant biological activity. The target compound possesses a secondary amine (-NH-) moiety, which is a key hydrogen bond donor and acceptor. This functional group significantly impacts molecular recognition, binding affinity, and pharmacokinetic properties. Replacing it with a nitrile-only analog or a tertiary amine eliminates these specific interactions, leading to unpredictable and often diminished activity in target-specific assays. The evidence below demonstrates quantifiable differences in performance that underscore the necessity for precise compound selection [1].

vs Nitrile-Only Analog
Lack of secondary amine may eliminate key hydrogen-bond interactions and target engagement.
vs Tertiary Amine Analog
Altered hydrogen-bond capacity and steric bulk; protease selectivity profile may not transfer.

2-(3,4-Dimethoxyanilino)acetonitrile – Performance Evidence


LTA4H Aminopeptidase Inhibition

Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- demonstrates measurable inhibition of human Leukotriene A-4 Hydrolase (LTA4H) aminopeptidase activity. While not a highly potent inhibitor, its activity is quantifiable and provides a baseline for structure-activity relationship (SAR) studies. In contrast, the comparator (3,4-dimethoxyphenyl)acetonitrile (CAS 93-17-4), which lacks the secondary amine, shows no reported activity against this target, highlighting the critical role of the amine group in target engagement [1].

LTA4H Aminopeptidase Inhibition
Class-level
IC50 = 5,200 nM
Supports secondary amine SAR review
Nitrile-only analog: no reported activity
Enzymology Inflammation Drug Discovery

DPP2 and PREP Selectivity Profile

Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- exhibits a distinct selectivity profile against a panel of proteases. It shows very weak inhibition of human Dipeptidyl Peptidase 2 (DPP2) and Prolyl Endopeptidase (PREP), with IC50 values exceeding 100,000 nM. This lack of activity is a valuable piece of information, as it defines the compound's selectivity window. In contrast, a tertiary amine analog, 2-(3,4-dimethoxyphenyl)-2-(dimethylamino)acetonitrile (CAS 37672-97-2), has been reported to show moderate activity against DPP2 in certain contexts, suggesting that the secondary amine structure may confer a different selectivity profile [1].

DPP2 & PREP Selectivity
Class-level
DPP2: IC50 > 100,000 nM PREP: IC50 > 100,000 nM
Tertiary amine analog: measurable DPP2 activity
Secondary amine may confer selectivity over DPP2
Off-target exclusion context for protease assays
Enzyme Inhibition Selectivity Profiling Protease Targets

Crystalline Solid vs. Liquid Analog

The physical properties of Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- differ significantly from its structural analog, (3,4-dimethoxyphenyl)acetonitrile. The target compound is a crystalline solid with a reported melting point range of 45-48 °C . In contrast, (3,4-dimethoxyphenyl)acetonitrile is a liquid at room temperature. This difference in physical state can have profound implications for handling, purification, and formulation development. The crystalline nature of the target compound allows for easier purification via recrystallization and may offer advantages in solid dosage form development.

Physical State Comparison
Data to verify
Mp 45–48 °C Crystalline solid
Solid form supports purification workflows
Nitrile-only analog is a liquid at room temp.
Solid-State Chemistry Formulation Material Characterization

2-(3,4-Dimethoxyanilino)acetonitrile – Application Scenarios


SAR Studies for LTA4H Inhibitors

The quantifiable, albeit weak, inhibition of LTA4H aminopeptidase by Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- (IC50 = 5,200 nM) makes it a valuable tool compound for SAR studies [1]. Researchers can use this compound as a starting point for chemical modifications, such as substituting the secondary amine or adding substituents to the phenyl ring, to improve potency and selectivity. Its activity is directly attributable to the secondary amine, which can be leveraged to design more potent inhibitors.

Secondary Amine Selectivity in Proteases

The compound's unique selectivity profile—being largely inactive against DPP2 and PREP (IC50 > 100,000 nM)—positions it as an ideal negative control or selectivity probe for these targets [1]. In experiments where off-target inhibition of DPP2 or PREP could confound results, Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- can be used to ensure that observed biological effects are not mediated by these proteases. This application is directly supported by the comparative data showing its inactivity relative to other amino-acetonitrile derivatives.

Crystalline Intermediate for Neuroactive Scaffolds

As a crystalline solid with a defined melting point (45-48 °C), this compound offers significant practical advantages as a synthetic intermediate [1]. Its solid state simplifies purification via recrystallization and allows for precise weighing and handling, which is critical for the reproducible synthesis of target molecules. This is particularly valuable in the preparation of complex heterocycles or compounds targeting neurological pathways, where the (3,4-dimethoxyphenyl) scaffold is a common motif.

Application
Selection Property
Validation Focus
ApplicationLTA4H inhibitor SAR exploration
Selection PropertySecondary amine target engagement
Validation FocusLTA4H aminopeptidase activity assay
ApplicationProtease selectivity profiling
Selection PropertyAmine-dependent selectivity window
Validation FocusDPP2 & PREP off-target exclusion
ApplicationNeuroactive scaffold synthesis
Selection PropertyCrystalline intermediate handling
Validation FocusPurification & formulation reproducibility

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